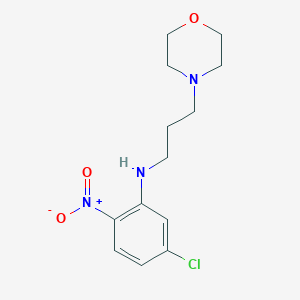

(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine” is a chemical compound with the CAS Number: 330177-70-3 . Its molecular weight is 299.76 . The IUPAC name for this compound is 5-chloro-N-[3-(4-morpholinyl)propyl]-2-nitroaniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18ClN3O3/c14-11-2-3-13(17(18)19)12(10-11)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

Complex Formation with Carbon Tetrachloride

A study by V. Khrustalev et al. (1998) explored the formation of a stable complex between a compound structurally similar to (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine and carbon tetrachloride. The interaction was characterized using X-ray structural study and quantum-chemical calculations, indicating van der Waals character of the associate.

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Research by E. Castro et al. (2001) delved into the kinetics and mechanisms of reactions involving a series of thionocarbonates with secondary alicyclic amines. The study, conducted in ethanol-water, revealed insights into the reaction kinetics and proposed mechanisms involving zwitterionic and anionic intermediates.

Nucleophilic Substitutions at the Pyridine Ring

Ezzat A. Hamed's 1997 study (Hamed, 1997) focused on the kinetics of reactions between chloro-nitropyridines and amines like morpholine. The research analyzed the effect of steric hindrance and quinonoid structure stability on substitution reactions, providing a deeper understanding of the reactivity of nitro-substituted compounds.

Catalytic Six-Membered Cyclic Transition State in Aminolysis

A study by I. Um et al. (2015) reported on the kinetics of reactions involving 4-nitrophenyl 3,5-dinitrobenzoate and cyclic secondary amines like morpholine. The research highlighted a catalytic six-membered cyclic transition state in these reactions, providing insights into the complex mechanisms of aminolysis involving nitro-substituted compounds.

Synthesis of Gefitinib

In the synthesis of Gefitinib, a study by Bo Jin et al. (2005) used a compound structurally similar to this compound. This research provides an example of the practical application of such compounds in pharmaceutical synthesis.

Synthesis of Quinazoline Derivatives

A study by V. F. Sedova and O. P. Shkurko (1995) explored the synthesis of quinazoline derivatives, involving reactions with chloro-nitrophenyl compounds. This research highlights the utility of nitro-substituted phenyl compounds in heterocyclic chemistry.

Propriétés

IUPAC Name |

5-chloro-N-(3-morpholin-4-ylpropyl)-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c14-11-2-3-13(17(18)19)12(10-11)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISTVZNJYFHDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((4-Methoxyphenyl)thio)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2440181.png)

![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)

![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)

![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)

![Cis-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine](/img/structure/B2440203.png)